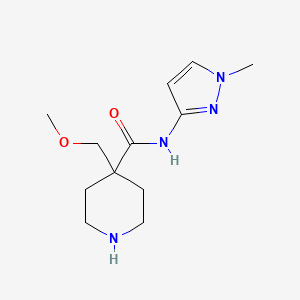
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine is a chemical compound that belongs to the family of pyridine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine is not fully understood. However, studies suggest that it inhibits the activity of certain enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), a protein involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine has several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine in lab experiments is its unique chemical properties. It has a high degree of selectivity towards certain enzymes and proteins, making it a useful tool for studying their activity. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that it can induce cytotoxicity in certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine. One potential direction is the development of new drugs based on its chemical structure. It has shown potential as an anti-inflammatory and anti-cancer agent, and further research may lead to the development of new drugs with improved efficacy and reduced toxicity. Another potential direction is the use of this compound as a tool for studying the structure-activity relationship of pyridine derivatives. By studying the effects of various modifications to the chemical structure, researchers may be able to identify new compounds with improved selectivity and efficacy. Finally, further research is needed to fully understand the mechanism of action of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine and its potential applications in various fields.
Synthesemethoden
The synthesis of 3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine involves the reaction of 3-chloro-5-nitropyridine-2-amine with piperidine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used in the development of new drugs and as a tool for studying the structure-activity relationship of pyridine derivatives.
Eigenschaften
IUPAC Name |
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O2/c12-10-4-9(16(17)18)7-15-11(10)14-6-8-2-1-3-13-5-8/h4,7-8,13H,1-3,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJELRIXSSNSRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=C(C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-nitro-N-(piperidin-3-ylmethyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-5-methyl-3-[[(2-oxo-1H-pyridine-4-carbonyl)amino]methyl]hexanoic acid](/img/structure/B6635697.png)

![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)


![(3aS,6aR)-5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635743.png)
![(3aS,6aR)-5-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B6635762.png)






